molecular formula C15H25NO3 B12394444 Metoprolol-d5

Metoprolol-d5

Cat. No.: B12394444
M. Wt: 272.39 g/mol
InChI Key: IUBSYMUCCVWXPE-FIWUMSIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metoprolol-d5 is a deuterium-labeled version of metoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of metoprolol, as well as to investigate drug interactions and metabolic pathways. The deuterium labeling allows for more precise tracking and analysis in various experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metoprolol-d5 involves the incorporation of deuterium atoms into the metoprolol molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of metoprolol in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may also involve multiple purification steps, such as crystallization and chromatography, to remove any impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Metoprolol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of metoprolol, but the presence of deuterium can affect the reaction kinetics and mechanisms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically deuterated analogs of the corresponding metoprolol derivatives. For example, oxidation of this compound can yield deuterated carboxylic acids, while reduction can produce deuterated alcohols .

Scientific Research Applications

Metoprolol-d5 is widely used in scientific research due to its ability to provide detailed insights into the pharmacokinetics and pharmacodynamics of metoprolol. Some key applications include:

Mechanism of Action

Metoprolol-d5 exerts its effects by selectively blocking beta-1 adrenergic receptors, which are primarily located in the heart. This leads to a decrease in heart rate, cardiac output, and blood pressure. The molecular targets of this compound include the beta-1 adrenergic receptors, and the pathways involved are related to the inhibition of the sympathetic nervous system .

Comparison with Similar Compounds

Metoprolol-d5 is similar to other beta-1 adrenergic receptor blockers, such as atenolol and bisoprolol. it has some unique features:

Similar Compounds

This compound stands out due to its deuterium labeling, which provides unique advantages in scientific research and drug development.

Properties

Molecular Formula

C15H25NO3

Molecular Weight

272.39 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterio-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/i10D2,11D2,14D

InChI Key

IUBSYMUCCVWXPE-FIWUMSIFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOC)O)NC(C)C

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O

Origin of Product

United States

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